molecular formula C4H10O2 B152391 (R)-butane-1,2-diol CAS No. 40348-66-1

(R)-butane-1,2-diol

Cat. No. B152391
CAS RN: 40348-66-1
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-SCSAIBSYSA-N
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Description

“(R)-butane-1,2-diol” is a chiral compound that is part of a broader class of organic compounds known as diols, which contain two hydroxyl groups. The prefix "(R)" indicates the configuration of the molecule at its chiral center, following the Cahn-Ingold-Prelog priority rules.

Synthesis Analysis

The synthesis of related compounds to “(R)-butane-1,2-diol” has been explored in various studies. For instance, the synthesis of homochiral (R) 2-(9-purinyl)butane-1,4-diols from (S) butane-1,2,4-triol has been described, which involves an alkylation reaction under Mitsunobu conditions . This demonstrates the potential for synthesizing derivatives of butane-1,2-diol using chiral starting materials and specific reaction conditions to control the stereochemistry of the resulting compound.

Molecular Structure Analysis

The molecular structure of compounds closely related to “(R)-butane-1,2-diol” has been characterized using various analytical techniques. For example, the reaction between racemic 1,2,4-butane triol and di-tert-butyltin oxide resulted in novel compounds with defined structural organooxotin moieties, as characterized by NMR and X-ray diffraction analysis . This indicates that the molecular structure of butane-1,2-diol derivatives can be complex and may form cyclic patterns or dimeric structures depending on the reaction conditions.

Chemical Reactions Analysis

The reactivity of butane-1,2-diol derivatives has been explored in the context of protecting group chemistry. Butane-1,2-diacetals, for example, are used as selective protecting groups for trans-diequatorial-1,2-diols and have been applied to various hydroxylated chiral templates . The conformational rigidity provided by diacetal protection is critical for inducing diastereoselectivity in subsequent chemical reactions, illustrating the importance of understanding the chemical reactivity of butane-1,2-diol and its derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(R)-butane-1,2-diol” are not detailed in the provided papers, the properties of diols in general can be inferred. Diols typically have higher boiling points than their hydrocarbon counterparts due to the presence of hydrogen bonding. The chirality of compounds like “(R)-butane-1,2-diol” also affects their optical properties, such as specific rotation, which can be crucial for applications in chiral synthesis and pharmaceuticals.

Scientific Research Applications

  • Solvent : “®-butane-1,2-diol” can be used as a solvent. A solvent is a substance that dissolves a solute, resulting in a solution .

  • Humectant : It can also be used as a humectant . Humectants are substances that attract and retain the moisture in the air nearby via absorption, drawing the water vapor into or beneath the organism’s or object’s surface .

  • Precursor in the Production of Polymers and Plastics : “®-butane-1,2-diol” is used as a precursor in the production of polymers and plastics . Polymers are substances with a molecular structure built up chiefly or completely from a large number of similar units bonded together .

  • Synthesis of Pharmaceuticals : This compound is used in the synthesis of pharmaceuticals . In this context, it could be used as a building block to create more complex molecules used in drug formulation .

  • Synthesis of Agricultural Chemicals : “®-butane-1,2-diol” is also used in the synthesis of agricultural chemicals . These could include pesticides, fertilizers, or other chemicals used in farming .

  • Organic Intermediate : It is also classified as an organic intermediate , which means it can be used in the synthesis of other organic compounds .

  • Chemical Synthesis : “®-butane-1,2-diol” is often used in chemical synthesis . It can serve as a building block in the synthesis of various organic compounds .

  • Pharmaceutical Manufacturing : This compound can be used in the manufacturing of pharmaceuticals . It can serve as a precursor or an intermediate in the synthesis of various drugs .

  • Material Science : In the field of material science, “®-butane-1,2-diol” can be used in the production of certain types of polymers . These polymers can have various applications, from packaging materials to biomedical devices .

  • Agriculture : “®-butane-1,2-diol” can be used in the synthesis of certain types of agricultural chemicals . These can include pesticides, herbicides, and fertilizers .

  • Food Industry : As a food additive, “®-butane-1,2-diol” can be used as a flavoring agent or a humectant . Humectants are substances that help to retain moisture .

  • Cosmetics : In the cosmetics industry, “®-butane-1,2-diol” can be used as a solvent or a humectant . It can help to improve the texture and stability of various cosmetic products .

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It may include toxicity data, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential areas of future research. It could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.


For a specific compound like “®-butane-1,2-diol”, you would need to consult scientific literature or databases for this information. Tools like Google Scholar, PubMed, and chemical databases like PubChem or ChemSpider can be very useful. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have a different compound or a more specific question about “®-butane-1,2-diol”, feel free to ask!


properties

IUPAC Name

(2R)-butane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWNKZVCUKKSR-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348847
Record name (R)-1,2-BUTANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-butane-1,2-diol

CAS RN

40348-66-1
Record name (2R)-1,2-Butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40348-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1,2-BUTANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,2-Butanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
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Synthesis routes and methods II

Procedure details

The low boiling components of the hydrogenation mixture (principally water, acetic acid and hydrogenation products derived from methacrolein and allyl acetate) are distilled off under reduced pressure. The residue is subjected to the magnesia - promoted methanolysis in a manner similar to that described in Example II. It is passed continuously down through an 8 ft. × 1 in. diameter tube packed with one liter of the catalyst described in Example II and maintained at 130°C, against a countercurrent of methanol vapor (2000 grams per 800 gram charge per hour). Methyl acetate and the excess methanol are condensed from the top effluent, and a butanediol-rich trickle phase is taken into the boiler. Analysis of the latter (in a case using a single charge) by quantitative glpc shows the presence of 248 g of 1.4 - butanediol (69% yield in the conversion from allyl acetate), 17 grams of 2-methyl-1,3-propanediol (5% yield), and 47 grams of 1,2-butanediol (13% yield).
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Yield
13%

Synthesis routes and methods III

Procedure details

Anti-inflammatory compositions of the type described hereinabove containing acetylsalicylic acid, 1,2-propanediol, ethanol and monoolein are tested in the foregoing manner. In a typical test procedure, a composition comprising 3% by weight acetylsalicylic acid in a 1:1 (wt.) 1,2-propanediol/ethanol base containing 1% glyceryl monooleate gives an excellent blanching grade of about 3 about 2 hours post-application. Replacement of the 1,2-propanediol in the above composition with 1,3-propanediol, 1,2-butanediol, 1,3-butanediol and 1,4-butanediol gives blanching grades of 3.2, 2.6, 2.8 and 2.6, respectively. Similarily, replacement of the ethanol with 1-propanol and 2-propanol gives blanching grades of 3.1 and 3.0, respectively.
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Synthesis routes and methods IV

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-butane-1,2-diol
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Reactant of Route 6
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Citations

For This Compound
16
Citations
M Tanaka, E Toyofuku, Y Demizu, O Yoshida… - Tetrahedron, 2004 - Elsevier
Asymmetric ring cleavage reaction of meso-carbobicyclic ketones by a combination of benzaldehyde, chiral cycloalkane-1,2-diol, and Lewis acid gave optically active styrenyl esters of …
Number of citations: 9 www.sciencedirect.com
LD Bari, G Pescitelli, P Salvadori - Chemistry–A European …, 2004 - Wiley Online Library
The nature of the CD‐active species obtained by mixing dimolybdenum tetraacetate and a chiral 1,2‐diol in DMSO has been studied by different techniques (1D and 2D 1 H NMR, CD, …
HK Chenault, MJ Kim, A Akiyama… - The Journal of …, 1987 - ACS Publications
This paper compares several routes to enantiomerically enriched 1-butene oxide (1) in which resolution is achieved by using an enzymatic reaction (Scheme I). This research had two …
Number of citations: 40 pubs.acs.org
HK Chenault, MJ Kim, A Akiyama, TMES Simon… - …, 1983 - projects.iq.harvard.edu
This paper compares several routes to enantiomerically enriched l-butene oxide (1) in which resolution is achieved by using an enzymatic reaction (Scheme I). This research had two …
Number of citations: 4 projects.iq.harvard.edu
D Tobia, B Rickborn - The Journal of Organic Chemistry, 1987 - ACS Publications
1 OEt H 3.8> 99 2 Me H 2.2 97 3 n-Bu H 1.8> 97 4 HH 1 96 5 Ph H 0.77> 99 6 OEt SiMea 0.25> 99 7 Ph Ph 0.088> 99 8 SiMe3 SiMea 0.023> 99 hydrolysis or retro-Diels-Alder reactions…
Number of citations: 50 pubs.acs.org
JI Nesman, JE Tungen, A Vik, TV Hansen - Tetrahedron, 2020 - Elsevier
The n-3 polyunsaturated fatty acids eicosapentaenoic acid, docosahexaenoic acid and n-3 docosapentaenoic acid, act as substrates for the biosynthesis of specialized pro-resolving …
Number of citations: 7 www.sciencedirect.com
P Shao, L Shen, S Ye - Chinese Journal of Chemistry, 2012 - Wiley Online Library
Optically active terminal 1,2‐diols were prepared with high enantiopurity via the TMS‐quinidine‐catalyzed enantioselective cyclization of acyl chlorides and oxaziridine, followed by …
Number of citations: 28 onlinelibrary.wiley.com
W Wang, Y Hu - Medicinal research reviews, 2012 - Wiley Online Library
The powerful tumor suppressor p53 takes charge of a regulatory network to guard over the living cells from harmful effect of different forms of stress and eradicate the tumor cells for …
Number of citations: 105 onlinelibrary.wiley.com
B Li, R Zhou, G He, L Guo, W Huang - Acta Chimica Sinica, 2013 - sioc-journal.cn
Inhibition of the MDM2-p53 interaction is considered to be a new therapeutic strategy to activate wild-type p53 in tumors. Recently, a series of potent and specific small-molecule spiro-…
Number of citations: 19 sioc-journal.cn
HG SCHMALZ - Additions to and Substitutions at CC?-Bonds, 1992 - books.google.com
1.5. 2.1. 1 Additions to chiral esters 1.5. 2.1. 2 Additions to chiral amides and imides 1.5. 2.1. 3 Additions to chiral N-enoylsultams 1.5. 2.1. 4 Additions to chiral oxazolines 1.5. 2.1. 5 …
Number of citations: 0 books.google.com

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